Vanillylmandelic Acid Ethyl Ester
CAS No.: 52058-11-4
Cat. No.: VC0140928
Molecular Formula: C11H14O5
Molecular Weight: 226.228
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 52058-11-4 |
---|---|
Molecular Formula | C11H14O5 |
Molecular Weight | 226.228 |
IUPAC Name | ethyl 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate |
Standard InChI | InChI=1S/C11H14O5/c1-3-16-11(14)10(13)7-4-5-8(12)9(6-7)15-2/h4-6,10,12-13H,3H2,1-2H3 |
Standard InChI Key | JANQOURSKMXOPR-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(C1=CC(=C(C=C1)O)OC)O |
Introduction
Chemical Identity and Fundamental Properties
Vanillylmandelic Acid Ethyl Ester, identified by CAS number 52058-11-4, is an organic compound with diverse applications in chemical synthesis. The compound is characterized by specific chemical and physical properties that determine its behavior in various reactions and applications.
Chemical Nomenclature and Identifiers
Vanillylmandelic Acid Ethyl Ester is known by several synonyms in scientific literature, each highlighting different aspects of its molecular structure. The systematic naming provides insight into the compound's functional groups and structural arrangement.
Table 1: Chemical Identifiers of Vanillylmandelic Acid Ethyl Ester
Parameter | Value |
---|---|
CAS Number | 52058-11-4 |
Chemical Name | VanillylMandelic Acid Ethyl Ester |
IUPAC Name | Ethyl 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate |
Common Synonyms | Ethyl α,4-dihydroxy-3-methoxybenzeneacetate; 4-Hydroxy-3-Methoxy-Mandelic Acid Ethyl Ester; α,4-Dihydroxy-3-Methoxy-benzeneacetic Acid Ethyl Ester; Benzeneacetic acid, α,4-dihydroxy-3-methoxy-, ethyl ester |
Molecular Formula | C₁₁H₁₄O₅ |
This compound represents an esterified form of vanillylmandelic acid, which is a significant metabolite in human biochemistry. The ethyl ester modification alters the compound's properties compared to the parent acid, particularly regarding solubility and reactivity profiles .
Physical and Chemical Properties
The physical and chemical properties of Vanillylmandelic Acid Ethyl Ester determine its behavior in various environments and reactions. These properties are crucial for understanding its potential applications and handling requirements.
Table 2: Physical and Chemical Properties
Property | Value |
---|---|
Molecular Weight | 226.23 g/mol |
Exact Mass | 226.084 Da |
Physical State | Not specified in available sources |
Polar Surface Area (PSA) | 75.99 Ų |
LogP | 0.99730 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 5 |
Rotatable Bonds | 5 |
The compound contains multiple functional groups, including hydroxyl groups, a methoxy group, and an ester linkage. These functional groups contribute to its chemical reactivity and biological interactions. The moderate LogP value indicates a balance between hydrophilic and lipophilic properties, suggesting moderate solubility in both polar and non-polar solvents .
Structural Characteristics
The molecular structure of Vanillylmandelic Acid Ethyl Ester features several key functional groups that determine its chemical behavior and reactivity patterns. Understanding these structural elements is essential for comprehending its role in chemical processes.
Functional Groups and Structural Elements
Vanillylmandelic Acid Ethyl Ester contains multiple functional groups that contribute to its chemical behavior:
-
A benzene ring with hydroxyl and methoxy substituents (the vanillyl portion)
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A secondary alcohol (hydroxyl) group at the alpha position
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An ethyl ester group
These functional groups provide multiple sites for potential reactions, including esterification, oxidation, reduction, and aromatic substitution. The presence of phenolic hydroxyl groups makes the compound susceptible to oxidation in air, particularly in alkaline conditions .
Isomeric Forms and Stereochemistry
Synthesis and Production Methods
Vanillylmandelic Acid Ethyl Ester can be synthesized through several routes, with the most common methods involving the esterification of vanillylmandelic acid or direct synthesis from precursor compounds.
Traditional Synthetic Routes
The parent compound, vanillylmandelic acid, is synthesized through the condensation of guaiacol and glyoxylic acid in an ice-cold, aqueous solution with sodium hydroxide. This method has been practiced industrially since the 1970s as part of a two-step process for producing artificial vanilla flavorings .
Relationships to Vanillylmandelic Acid
Vanillylmandelic Acid Ethyl Ester is directly derived from vanillylmandelic acid (VMA), which has significant biological and clinical importance. Understanding this relationship helps contextualize the potential applications of the ethyl ester.
Analytical Applications and Derivatives
The properties of Vanillylmandelic Acid Ethyl Ester make it valuable in analytical chemistry and research applications. Additionally, deuterated derivatives provide specialized tools for analytical procedures.
Deuterated Derivatives for Analytical Standards
A notable derivative of Vanillylmandelic Acid Ethyl Ester is its deuterated form, Vanillylmandelic Acid-d3 Ethyl Ester (CAS: 1329499-52-6). This compound features three deuterium atoms replacing the hydrogen atoms in the methoxy group. With a molecular weight of 229.24 g/mol, this derivative is particularly useful as an internal standard in mass spectrometry and other analytical applications .
Deuterated compounds retain almost identical chemical properties to their non-deuterated counterparts while being distinguishable by mass spectrometry. This makes Vanillylmandelic Acid-d3 Ethyl Ester valuable for quantitative analysis in complex biological matrices, potentially including clinical samples for catecholamine metabolite analysis .
Research Applications
Supplier | Location | Contact Information |
---|---|---|
J & K SCIENTIFIC LTD. | China | 010-82848833, 400-666-7788 |
Chemsky (Shanghai) International Co., Ltd. | China | 021-50135380 |
Hangzhou Sage Chemical Co., Ltd. | China | +86057186818502 |
Shenzhen Polymeri Biochemical Technology Co., Ltd. | China | +86-400-002-6226 |
Energy Chemical | China | 021-58432009, 400-005-6266 |
Zhuhai Aobokai Biomedical Technology Co., Ltd. | China | 400-0628126 |
The concentration of suppliers in China suggests significant production capacity in the region. Each supplier likely offers the compound with different specifications, purities, and certifications depending on the intended application .
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